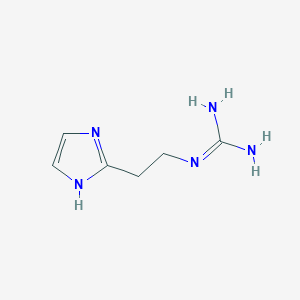![molecular formula C10H8N2S B12813488 8-methyl-3H-thieno[3,2-e]benzimidazole](/img/structure/B12813488.png)
8-methyl-3H-thieno[3,2-e]benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-3H-thieno[3,2-e]benzimidazole is a heterocyclic compound that combines the structural features of both thieno and benzimidazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3H-thieno[3,2-e]benzimidazole typically involves the condensation of o-phenylenediamine with thieno[3,2-e]carboxylic acid derivatives. One common method includes the reaction of 2-aminothiophenol with 2-chloromethylbenzimidazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-3H-thieno[3,2-e]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Halogenated derivatives, nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzimidazole compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mecanismo De Acción
The mechanism of action of 8-methyl-3H-thieno[3,2-e]benzimidazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and protein function.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation and survival.
Comparación Con Compuestos Similares
8-methyl-3H-thieno[3,2-e]benzimidazole can be compared with other similar compounds, such as:
Thieno[3,2-b]pyridines: These compounds also exhibit antimicrobial and anticancer activities but differ in their structural features and specific applications.
Benzimidazole Derivatives: Compounds like 2-phenylbenzimidazole have similar biological activities but may vary in their potency and spectrum of activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable building block in organic synthesis. Further research into its properties and applications could lead to the development of new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C10H8N2S |
|---|---|
Peso molecular |
188.25 g/mol |
Nombre IUPAC |
8-methyl-3H-thieno[3,2-e]benzimidazole |
InChI |
InChI=1S/C10H8N2S/c1-6-4-13-8-3-2-7-10(9(6)8)12-5-11-7/h2-5H,1H3,(H,11,12) |
Clave InChI |
RNHAHPKORIYVJE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=C1C3=C(C=C2)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


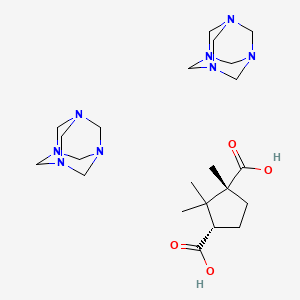
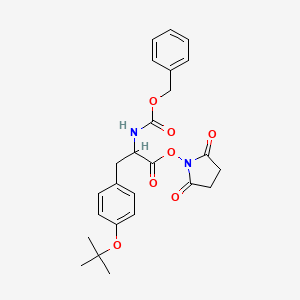

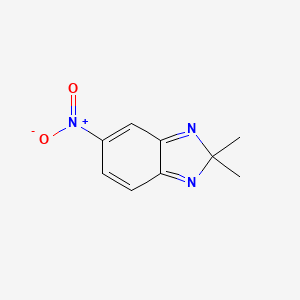
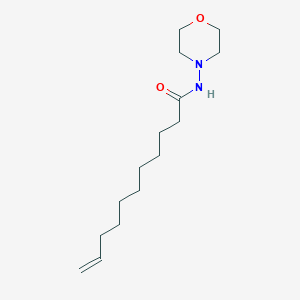
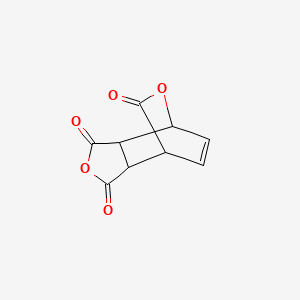
![2-((1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octan-5-yl)acetic acid](/img/structure/B12813463.png)
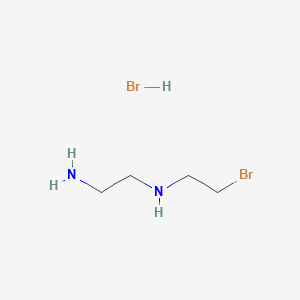
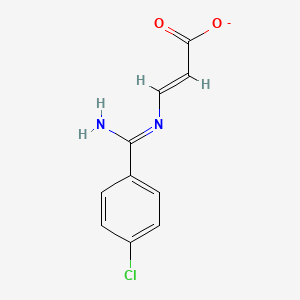

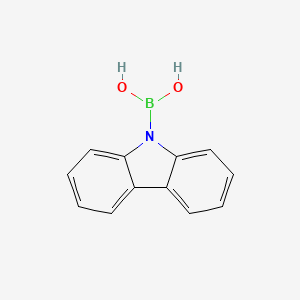

![tert-Butyl (S)-5-(((R)-tert-butylsulfinyl)amino)-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12813496.png)
